molecular formula C18H22N2O6S2 B2492737 (E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 1006989-15-6

(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2492737
CAS No.: 1006989-15-6
M. Wt: 426.5
InChI Key: VFTVBMVMTVZRTH-VHEBQXMUSA-N
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Description

(E)-ethyl 2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound's synthesis involves organophosphorus reactions, demonstrating how certain precursors can be transformed into thiazole derivatives with significant yields. This process highlights the compound's utility in synthesizing organophosphorus compounds with potential applications in materials science and chemistry (Pedersen & Lawesson, 1974).
  • It has also been involved in the synthesis of fluorescent molecular probes, indicating its role in developing new diagnostic tools and research methodologies for studying biological events and processes (Diwu et al., 1997).

Reactivity and Applications in Organic Synthesis

  • Research on its reactivity with aromatic aldehydes and ketones sheds light on the compound's versatility in organic synthesis, providing pathways to create a variety of acrylates and alkylidene derivatives. This highlights its importance in synthetic organic chemistry and the development of new synthetic methods (Alvarez-Ibarra et al., 1989).
  • Studies on the synthesis of benzothiazoles from related precursors, including efforts to develop new compounds with potential pharmacological activities, further illustrate the compound's role in medicinal chemistry and drug discovery (Meroni et al., 2009).

Applications in Ligand Design and Antimicrobial Activity

  • The compound has been used in designing Schiff base ligands with antimicrobial activity, showcasing its application in developing new antimicrobial agents and exploring the relationship between structure and biological activity (Vinusha et al., 2015).

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-5-26-17(22)16-12(2)20(3)18(27-16)19-15(21)10-11-28(23,24)14-8-6-13(25-4)7-9-14/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVBMVMTVZRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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